WAY 316606 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

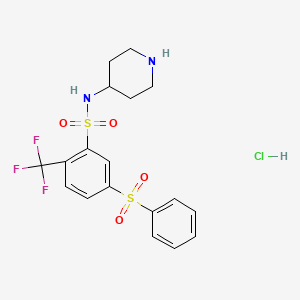

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S2.ClH/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13;/h1-7,12-13,22-23H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOYHLUHXQJNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClF3N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY-316606 Hydrochloride: A Technical Guide to its Mechanism of Action as a sFRP-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606 hydrochloride is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Originally investigated for the treatment of osteoporosis due to its bone-anabolic properties, WAY-316606 has garnered significant interest for its potential therapeutic application in hair loss disorders.[4][5][6][7] This technical guide provides an in-depth overview of the mechanism of action of WAY-316606, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved signaling pathways.

Core Mechanism of Action: Inhibition of sFRP-1 and Activation of Wnt/β-catenin Signaling

The primary molecular target of WAY-316606 is sFRP-1, an endogenous antagonist of Wnt ligands.[1][2][3][4][7] sFRP-1 functions by binding directly to Wnt proteins, preventing them from interacting with their cell surface receptors, the Frizzled (Fzd) family of proteins, and the co-receptors LRP5/6.[7][] This sequestration of Wnt ligands by sFRP-1 leads to the inhibition of the canonical Wnt/β-catenin signaling cascade.

WAY-316606 acts as a competitive antagonist of sFRP-1.[7] It binds to sFRP-1, thereby preventing the interaction between sFRP-1 and Wnt proteins.[1][7] This frees Wnt ligands to bind to the Fzd/LRP5/6 receptor complex, initiating a downstream signaling cascade that results in the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of Wnt target genes involved in cellular processes such as proliferation, differentiation, and tissue homeostasis.

The activation of the Wnt/β-catenin pathway by WAY-316606 has been demonstrated to have significant physiological effects, including stimulating bone formation and promoting hair growth.[6][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for WAY-316606 in various assays.

Table 1: Binding Affinity and Inhibitory/Activating Concentrations

| Parameter | Value | Species | Assay Type | Reference |

| KD for sFRP-1 | 0.08 µM | Human | Tryptophan Fluorescence Quenching | [6] |

| KD for sFRP-1 | 0.08 µM | Human | Not Specified | [1][3] |

| KD for sFRP-2 | 1 µM | Human | Not Specified | [3] |

| IC50 for sFRP-1 | 0.5 µM | Human | Fluorescence Polarization Binding Assay | [3] |

| EC50 for Wnt Signaling | 0.65 µM | Not Specified | U2-OS Cell-Based Reporter Assay | [1][3][6] |

| EC50 for Bone Formation | ~1 nM | Murine | Neonatal Murine Calvarial Assay | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and experimental approaches.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. hairguard.com [hairguard.com]

- 5. Experimental Osteoporosis Drug Could Treat Human Hair Loss | Sci.News [sci.news]

- 6. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

sFRP-1 inhibitor WAY 316606 for Wnt signaling

An In-depth Technical Guide to the sFRP-1 Inhibitor WAY-316606 and its Role in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the canonical Wnt signaling pathway.[1][2][3] Originally investigated for the treatment of osteoporosis due to its anabolic effects on bone, WAY-316606 has garnered significant attention for its potential therapeutic applications in hair loss disorders.[1][4][5] This technical guide provides a comprehensive overview of the mechanism of action of WAY-316606, its effects on Wnt signaling, and detailed experimental protocols for its use in research settings. The quantitative data from key studies are summarized, and the core signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological activity.

Introduction to Wnt Signaling and sFRP-1

The Wnt signaling pathway is a crucial and highly conserved pathway involved in numerous developmental processes, including cell proliferation, differentiation, and tissue regeneration.[6] In the context of hair follicles, the canonical Wnt/β-catenin pathway is a primary regulator of the hair growth cycle, promoting the anagen (growth) phase.[6] Disruptions in this pathway are associated with hair thinning and loss.[6]

Secreted Frizzled-Related Protein 1 (sFRP-1) is a naturally occurring antagonist of the Wnt pathway.[6] It acts by binding directly to Wnt ligands, preventing them from interacting with their Frizzled (Fzd) receptors and LRP5/6 co-receptors on the cell surface. This inhibition leads to the degradation of β-catenin, a key intracellular signal transducer, thereby suppressing Wnt-mediated gene transcription. Elevated levels of sFRP-1 have been implicated in conditions such as androgenetic alopecia and osteoporosis.[4][]

WAY-316606: A Potent sFRP-1 Inhibitor

WAY-316606 is a non-immunosuppressive small molecule that specifically targets and inhibits sFRP-1.[8] By binding to sFRP-1, WAY-316606 prevents its interaction with Wnt ligands, thus "releasing the brakes" on the Wnt signaling pathway.[1][6] This leads to the stabilization and nuclear translocation of β-catenin, subsequent activation of target gene expression, and promotion of cellular activities such as proliferation and differentiation in hair follicles and bone tissue.[1][]

Mechanism of Action

The mechanism of WAY-316606 is centered on its ability to out-compete Wnt for binding to sFRP-1.[1] This restores the availability of Wnt ligands to activate the canonical pathway.

Caption: Canonical Wnt signaling pathway and the inhibitory role of sFRP-1 and WAY-316606.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on WAY-316606.

Table 1: Binding Affinity and Potency

| Parameter | Value | Cell/System | Reference |

| Kd (sFRP-1) | 0.08 µM | N/A | [3] |

| EC50 | 0.65 µM | U2-OS osteosarcoma cells (Wnt reporter assay) | [3] |

Table 2: Ex Vivo Effects on Human Hair Follicles

| Parameter | Treatment | Result | Time Point | Reference |

| Hair Shaft Elongation | 2 µM WAY-316606 | Significant increase vs. control | Day 2 | [9] |

| K85 Keratin Expression | 2 µM WAY-316606 | Significant upregulation vs. control | 48 hours | [9] |

| Catagen Inhibition | 2 µM WAY-316606 | Reduced spontaneous hair follicle regression | Day 6 | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are based on the study by Hawkshaw et al. (2018) published in PLOS Biology.

Ex Vivo Human Hair Follicle Culture

This protocol describes the maintenance and treatment of human hair follicles in an organ culture system.

Objective: To assess the effect of WAY-316606 on hair growth, keratin expression, and hair cycle progression.

Materials:

-

Human scalp skin samples from hair transplant surgery

-

William’s E medium

-

Penicillin-streptomycin

-

L-glutamine

-

Insulin

-

Hydrocortisone

-

WAY-316606 (stock solution in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Follicle Isolation: Isolate individual anagen VI hair follicles from human scalp skin under a dissecting microscope.

-

Culture: Culture isolated follicles in 24-well plates containing 1 ml of supplemented William’s E medium.

-

Treatment:

-

Incubation: Incubate the follicles at 37°C in a 5% CO2 incubator for up to 6 days.[9]

-

Analysis:

-

Hair Shaft Elongation: Measure the length of the hair shaft daily using an inverted microscope with a calibrated eyepiece.

-

Immunofluorescence: After 48 hours, harvest follicles for cryosectioning and perform immunofluorescence staining for markers like K85 (hair shaft keratin) and nuclear β-catenin.[9]

-

Hair Cycle Analysis: At day 6, assess the hair cycle stage (anagen, catagen) of each follicle based on its morphology.[9]

-

Caption: Workflow for ex vivo human hair follicle culture and treatment with WAY-316606.

In Vitro Cell-Based Assays

Objective: To determine the effect of WAY-316606 on Wnt/β-catenin signaling in specific cell types.

Cell Types:

-

Human dermal papilla cells (DPCs)

-

Human hair pre-cortex keratinocytes

Procedure:

-

Cell Culture: Culture cells in appropriate media until they reach the desired confluency.

-

Treatment: Treat cells with varying concentrations of WAY-316606 or vehicle control.

-

Analysis of β-catenin Activity:

-

Immunofluorescence: After 48 hours of treatment, fix and permeabilize cells. Stain for β-catenin and a nuclear counterstain (e.g., DAPI). Analyze the nuclear translocation of β-catenin using fluorescence microscopy.

-

Reporter Assays: For cell lines like U2-OS, co-transfect with a Wnt-responsive reporter plasmid (e.g., TOP/FOP-Flash) and treat with WAY-316606. Measure luciferase activity to quantify Wnt signaling activation.

-

qRT-PCR: After 24 hours of treatment, extract RNA and perform quantitative real-time PCR to measure the expression of Wnt target genes, such as AXIN2 and LEF1.[9]

-

Applications and Future Directions

The ability of WAY-316606 to antagonize sFRP-1 and subsequently activate Wnt signaling positions it as a promising therapeutic candidate for conditions characterized by insufficient Wnt activity.

-

Androgenetic Alopecia: The primary focus of current research is the development of topical formulations of WAY-316606 to promote hair growth without the systemic side effects associated with other treatments.[4][11]

-

Osteoporosis: As originally intended, WAY-316606 could serve as an anabolic agent to increase bone formation and combat bone density loss.[12][13]

-

Tissue Regeneration: The role of Wnt signaling in tissue repair and regeneration suggests that WAY-316606 could be explored in other regenerative medicine contexts.

Further research is required to establish the long-term safety and efficacy of WAY-316606 in clinical trials.[14] Optimizing delivery methods, particularly for topical application, will be key to its successful translation from the laboratory to clinical practice.

Conclusion

WAY-316606 is a potent and specific inhibitor of sFRP-1 that effectively activates the canonical Wnt/β-catenin signaling pathway. Preclinical ex vivo and in vitro studies have demonstrated its potential to promote hair growth and inhibit hair follicle regression, as well as to enhance bone formation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to investigate and harness the therapeutic potential of WAY-316606.

References

- 1. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Experimental Osteoporosis Drug Could Treat Human Hair Loss | Sci.News [sci.news]

- 5. hairguard.com [hairguard.com]

- 6. nbinno.com [nbinno.com]

- 8. hairlosscure2020.com [hairlosscure2020.com]

- 9. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 12. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nanoparticle-mediated selective Sfrp-1 silencing enhances bone density in osteoporotic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Researchers say experimental drug could lead to treatment for baldness - CBS News [cbsnews.com]

The Discovery and Synthesis of WAY-316606 Hydrochloride: A sFRP-1 Inhibitor for Wnt Pathway Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606 hydrochloride is a potent and selective small molecule inhibitor of secreted Frizzled-Related Protein-1 (sFRP-1), an endogenous antagonist of the Wnt signaling pathway. By binding to sFRP-1, WAY-316606 prevents its interaction with Wnt ligands, leading to the activation of the canonical Wnt/β-catenin signaling cascade. This pathway is crucial for various physiological processes, including bone formation and hair follicle development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of WAY-316606 hydrochloride, including detailed experimental protocols and a summary of its key biological activities.

Introduction

The Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and regeneration.[1] Dysregulation of this pathway is implicated in a range of diseases, including osteoporosis and certain cancers. One of the key negative regulators of the canonical Wnt pathway is the secreted Frizzled-Related Protein-1 (sFRP-1). sFRP-1 functions by binding directly to Wnt ligands, thereby preventing them from interacting with their cell surface receptors of the Frizzled family and the low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors. This inhibition leads to the degradation of β-catenin and the subsequent downregulation of Wnt target gene expression.

WAY-316606 was identified as a small molecule inhibitor of sFRP-1, emerging from a high-throughput screening campaign.[2] Its ability to disinhibit the Wnt signaling pathway by targeting sFRP-1 has positioned it as a valuable research tool and a potential therapeutic agent for conditions characterized by suppressed Wnt signaling, such as osteoporosis and androgenetic alopecia.

Mechanism of Action: Wnt Signaling Modulation

WAY-316606 directly binds to sFRP-1, preventing it from sequestering Wnt ligands. This allows Wnt proteins to bind to the Frizzled/LRP5/6 receptor complex on the cell surface. The formation of this complex initiates a signaling cascade that leads to the inactivation of the β-catenin destruction complex, which is composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). The stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes involved in cell proliferation, differentiation, and survival.

Caption: Wnt signaling pathway and the mechanism of action of WAY-316606.

Synthesis of WAY-316606 Hydrochloride

The synthesis of WAY-316606, chemically named 5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide hydrochloride, has been reported by Moore et al.[3] The following is a representative synthetic scheme based on established methods for benzenesulfonamide synthesis.

Caption: General synthetic workflow for WAY-316606 hydrochloride.

Experimental Protocol: Synthesis of 5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide hydrochloride

The synthesis generally involves the reaction of a suitably substituted benzenesulfonyl chloride with a protected 4-aminopiperidine, followed by deprotection and salt formation. The following is a plausible multi-step synthesis protocol:

Step 1: Synthesis of the benzenesulfonyl chloride intermediate. A meta-disubstituted benzene is subjected to chlorosulfonation using chlorosulfonic acid to yield the corresponding benzenesulfonyl chloride. The reaction is typically carried out at low temperatures with careful control of the addition of chlorosulfonic acid.

Step 2: Sulfonamide formation. The benzenesulfonyl chloride intermediate is then reacted with a protected 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate, in the presence of a base like triethylamine or pyridine in an inert solvent such as dichloromethane. This reaction forms the protected sulfonamide.

Step 3: Deprotection and salt formation. The protecting group (e.g., Boc) on the piperidine nitrogen is removed under acidic conditions, for instance, by treatment with hydrochloric acid in a solvent like dioxane or methanol. This step yields the final product, WAY-316606, as its hydrochloride salt.

Purification: The final compound is typically purified by recrystallization or column chromatography to achieve high purity.

Biological Activity and Data

The biological activity of WAY-316606 has been characterized through various in vitro and ex vivo assays.

Quantitative Data Summary

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC50 (sFRP-1 Inhibition) | 0.5 µM | Fluorescence Polarization | Purified human sFRP-1 | [3][4] |

| EC50 (Wnt-Luciferase Activity) | 0.65 µM | Luciferase Reporter Assay | U2-OS cells | [2][4] |

| Kd (sFRP-1 Binding) | 0.08 µM | - | - | [2] |

| Kd (sFRP-2 Binding) | 1 µM | - | - | [2] |

| EC50 (Bone Formation) | ~1 nM | Murine Calvarial Organ Culture | Neonatal murine calvaria | [4] |

Experimental Protocols

This assay is used to determine the affinity of WAY-316606 for sFRP-1 in a competitive binding format.

Principle: The assay measures the change in the polarization of fluorescently labeled light. A small fluorescently labeled probe that binds to sFRP-1 will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger sFRP-1 protein, the tumbling rate decreases, and the fluorescence polarization increases. WAY-316606 competes with the fluorescent probe for binding to sFRP-1, causing a decrease in fluorescence polarization in a concentration-dependent manner.

Protocol:

-

Reagents: Purified human sFRP-1 protein, a fluorescently labeled probe compound that binds to sFRP-1, WAY-316606, and an appropriate assay buffer.

-

Procedure:

-

A fixed concentration of sFRP-1 and the fluorescent probe are incubated in the wells of a microplate.

-

Serial dilutions of WAY-316606 are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the WAY-316606 concentration and fitting the data to a sigmoidal dose-response curve.

This cell-based assay is used to measure the ability of WAY-316606 to activate the canonical Wnt signaling pathway.

Principle: Cells are transiently transfected with a reporter plasmid containing a TCF/LEF responsive element upstream of a luciferase gene. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin and the subsequent activation of the TCF/LEF promoter, resulting in the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of Wnt pathway activation.

Protocol:

-

Cell Line: Human osteosarcoma U2-OS cells are commonly used.

-

Transfection: Cells are co-transfected with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Treatment: After transfection, the cells are treated with varying concentrations of WAY-316606 in the presence of a sub-optimal concentration of Wnt3a conditioned media or purified Wnt3a to assess the compound's ability to enhance Wnt signaling.

-

Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer following the addition of the appropriate luciferase substrates.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The EC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the WAY-316606 concentration.

Conclusion

WAY-316606 hydrochloride is a valuable chemical probe for studying the intricacies of the Wnt signaling pathway. Its specific inhibition of sFRP-1 provides a powerful tool to investigate the physiological and pathological roles of this key negative regulator. The detailed methodologies and comprehensive data presented in this guide are intended to facilitate further research into the therapeutic potential of modulating the Wnt pathway with small molecule inhibitors like WAY-316606. Further studies are warranted to explore its clinical applications in areas such as bone regeneration and hair loss disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of small molecules in musculoskeletal regeneration - PMC [pmc.ncbi.nlm.nih.gov]

WAY 316606 Hydrochloride: A Technical Guide to its Anabolic Effects on Bone Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY 316606 hydrochloride is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an endogenous antagonist of the canonical Wnt signaling pathway. By selectively binding to sFRP-1, WAY 316606 prevents its interaction with Wnt ligands, thereby liberating them to engage with their cell surface receptors, Frizzled and LRP5/6. This action triggers a signaling cascade that leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of genes pivotal for osteoblast differentiation and bone formation. This technical guide provides a comprehensive overview of the mechanism of action of WAY 316606, detailed experimental protocols for its evaluation, and a summary of its observed effects on bone biology, positioning it as a promising therapeutic agent for bone-related disorders such as osteoporosis.

Mechanism of Action: Potentiating Wnt Signaling

The canonical Wnt signaling pathway is a critical regulator of bone mass.[1] Secreted Wnt proteins bind to a receptor complex composed of a Frizzled (Fz) protein and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[2] This binding event leads to the phosphorylation of LRP5/6 and the recruitment of the scaffolding protein Dishevelled (Dvl), which in turn inhibits the "destruction complex" responsible for the degradation of β-catenin. Consequently, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes that drive osteoblastogenesis and bone formation.[2]

Secreted Frizzled-Related Protein 1 (sFRP-1) is a natural antagonist of this pathway. It acts as a decoy receptor by binding directly to Wnt ligands, preventing them from interacting with the Fz-LRP5/6 receptor complex.[3] this compound is a potent and selective inhibitor of sFRP-1.[4] It binds to sFRP-1 with high affinity, thereby disrupting the sFRP-1-Wnt interaction.[4] This inhibition effectively removes the "brake" on Wnt signaling, leading to enhanced downstream signaling and a subsequent increase in bone formation.[3]

References

- 1. Increased cortical bone mineral content but unchanged trabecular bone mineral density in female ERβ–/– mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Versatile Protocol for Studying Calvarial Bone Defect Healing in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

Preclinical Advancement of WAY-316606: A Novel SFRP1 Antagonist for Hair Loss

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Androgenetic alopecia, the most common form of hair loss, presents a significant challenge in dermatology, impacting the quality of life for millions worldwide. The quest for effective therapeutic interventions has led researchers to explore the intricate signaling pathways governing hair follicle cycling. One of the most promising of these is the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development, growth, and regeneration.[1] This whitepaper provides an in-depth technical overview of the preclinical research on WAY-316606, a potent and selective inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1), a key negative regulator of the Wnt pathway.[2][3] Preclinical evidence strongly suggests that by antagonizing SFRP1, WAY-316606 promotes hair growth, offering a promising new therapeutic strategy for hair loss disorders.[3][4]

Mechanism of Action: Targeting the Wnt Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is fundamental to maintaining the anagen (growth) phase of the hair follicle cycle. Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors on the cell surface, initiating a cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes essential for hair follicle stem cell proliferation and differentiation.[5]

SFRP1 acts as a natural antagonist of this pathway by binding directly to Wnt ligands, preventing them from activating their receptors.[2][6] Overexpression of SFRP1 is associated with the miniaturization of hair follicles characteristic of androgenetic alopecia.[5] WAY-316606 is a small molecule designed to specifically inhibit the activity of SFRP1.[3] By binding to SFRP1, WAY-316606 prevents its interaction with Wnt ligands, thereby "releasing the brakes" on Wnt signaling. This leads to increased levels of nuclear β-catenin and the subsequent activation of downstream target genes, ultimately promoting hair follicle growth and prolonging the anagen phase.[3][7]

Figure 1: Mechanism of Action of WAY-316606 in the Wnt Signaling Pathway.

Quantitative Preclinical Data

The primary preclinical evidence for the efficacy of WAY-316606 comes from ex vivo studies on human scalp hair follicles. The key findings from the seminal study by Hawkshaw et al. (2018) are summarized below.[3]

Table 1: Effect of WAY-316606 on Hair Shaft Elongation

| Treatment Group | Day 2 (mm) | Day 4 (mm) | Day 6 (mm) |

| Control (Vehicle) | 0.3 ± 0.05 | 0.5 ± 0.08 | 0.6 ± 0.1 |

| WAY-316606 (2µM) | 0.6 ± 0.07 | 0.9 ± 0.1 | 1.2 ± 0.12* |

Data are presented as mean ± SEM. *p < 0.05 compared to control.

Table 2: Hair Cycle Stage Analysis after 6 Days of Treatment

| Treatment Group | Anagen (%) | Catagen (%) |

| Control (Vehicle) | 48 | 52 |

| WAY-316606 (2µM) | 80 | 20 |

*p < 0.05 compared to control.

Table 3: Quantification of Hair Keratin K85 Expression

| Treatment Group | K85 Positive Area (%) |

| Control (Vehicle) | 35 ± 5 |

| WAY-316606 (2µM) | 65 ± 7* |

Data are presented as mean ± SEM. *p < 0.05 compared to control.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of WAY-316606.

Human Hair Follicle Organ Culture

This ex vivo model maintains the complex microenvironment of the hair follicle, allowing for clinically relevant assessments of hair growth dynamics.

-

Sample Acquisition: Scalp skin samples are obtained from consenting patients undergoing hair transplantation surgery.[6]

-

Follicle Isolation: Anagen hair follicles are micro-dissected from the subcutaneous fat layer under a dissecting microscope.

-

Culture Conditions: Isolated follicles are cultured in Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Treatment: WAY-316606 is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at the desired concentration (e.g., 2µM). Control follicles are treated with the vehicle alone.[3]

-

Hair Shaft Elongation Measurement: The length of the hair shaft is measured daily using a calibrated eyepiece in a dissecting microscope.

Figure 2: Experimental Workflow for Human Hair Follicle Organ Culture.

Immunofluorescence Staining for K85

This technique is used to visualize and quantify the expression of specific proteins within the hair follicle, such as the hair keratin K85.

-

Sample Preparation: Cultured hair follicles are embedded in OCT compound, frozen, and sectioned using a cryostat.

-

Fixation and Permeabilization: Sections are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: Non-specific antibody binding is blocked using a solution of bovine serum albumin (BSA) or normal goat serum.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for K85 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is applied.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the sections are mounted with an anti-fade mounting medium.

-

Imaging and Quantification: Images are captured using a fluorescence microscope, and the intensity or area of the fluorescent signal is quantified using image analysis software.

Hair Cycle Analysis (Ki-67 and TUNEL Staining)

To determine the stage of the hair cycle, proliferation (anagen) and apoptosis (catagen) markers are assessed.

-

Ki-67 Staining (Proliferation): The protocol is similar to immunofluorescence, using a primary antibody against the Ki-67 protein, a marker for proliferating cells.

-

TUNEL Assay (Apoptosis): The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. The assay is typically performed according to the manufacturer's instructions.

Masson's Fontana Staining

This histochemical stain is used to identify melanin granules within the hair follicle, which helps to delineate the pigmented regions and assess the overall morphology.

-

Sample Preparation: Paraffin-embedded or frozen sections are deparaffinized and rehydrated.

-

Silver Impregnation: Sections are incubated in a Fontana silver solution, which selectively stains melanin black.

-

Toning and Fixing: The staining is toned with gold chloride and fixed with sodium thiosulfate.

-

Counterstaining: A nuclear fast red counterstain is often used to visualize cell nuclei.

Conclusion and Future Directions

The preclinical data for WAY-316606 presents a compelling case for its development as a novel therapeutic for hair loss. Its targeted mechanism of action, focused on the inhibition of SFRP1 and the subsequent activation of the Wnt/β-catenin pathway, offers a scientifically rational approach to stimulating hair growth.[3] The significant increase in hair shaft elongation, the promotion of the anagen phase, and the enhanced expression of hair keratins in a clinically relevant ex vivo human hair follicle model underscore its therapeutic potential.[3]

Further preclinical research should focus on optimizing topical formulations to ensure adequate scalp penetration and bioavailability. Long-term safety and toxicological studies will also be critical before advancing to clinical trials in human subjects. The promising results to date, however, position WAY-316606 as a leading candidate in the next generation of hair loss treatments.

References

- 1. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles | PLOS Biology [journals.plos.org]

- 2. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stainsfile.com [stainsfile.com]

- 4. VitroView™ Fontana-Masson Stain Kit - [vitrovivo.com]

- 5. protocols.io [protocols.io]

- 6. dbiosys.com [dbiosys.com]

- 7. Patterns of proliferation and apoptosis during murine hair follicle morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and structure of WAY 316606

An In-depth Technical Guide to the Chemical Properties and Structure of WAY-316606

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of WAY-316606, a potent and selective small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). This document is intended for researchers, scientists, and professionals in the field of drug development and biomedical research.

Chemical Properties and Structure

WAY-316606 is a synthetic compound belonging to the N-substituted piperidinyl diphenylsulfonyl sulfonamides class. Its chemical identity and physical characteristics are summarized below.

Table 1: Chemical and Physical Properties of WAY-316606

| Property | Value |

| IUPAC Name | 5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide[1][2] |

| Synonyms | WAY316606, WAY 316606 |

| CAS Number | 915759-45-4[1][2][3][4] |

| Molecular Formula | C₁₈H₁₉F₃N₂O₄S₂[1][2][3][4] |

| Molecular Weight | 448.48 g/mol [1][3][4] |

| Appearance | White to crystalline solid[2][3][5] |

| Solubility | DMSO: 3 - 90 mg/mL[2][5][6] Ethanol: ~7 mg/mL[1][4] Water: Insoluble[1][4] DMF: 3 mg/mL[2] |

| Storage | Store at -20°C[1] |

| SMILES | O=S(c1ccccc1)(c1cc(S(NC2CCNCC2)(=O)=O)c(C(F)(F)F)cc1)=O[1] |

Mechanism of Action: Inhibition of sFRP-1 and Activation of Wnt Signaling

WAY-316606's primary mechanism of action is the selective inhibition of sFRP-1, an endogenous antagonist of the canonical Wnt signaling pathway.[1][3][7] The Wnt pathway is crucial for numerous cellular processes, including cell proliferation, differentiation, and tissue regeneration.[7][]

sFRP-1 functions by binding directly to Wnt ligands, preventing them from interacting with their cell-surface Frizzled (Fzd) and LRP5/6 co-receptors.[][9] This sequestration inhibits the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.

WAY-316606 binds to sFRP-1 with high affinity, competitively inhibiting the Wnt-sFRP-1 interaction.[9] This frees Wnt ligands to bind to the Fzd/LRP receptor complex, thereby activating the canonical Wnt/β-catenin pathway.[9] This activation is the basis for its observed biological effects, such as stimulating bone formation and promoting hair growth.[1][7][9]

Biological Activity Data

WAY-316606 has been characterized in various assays to quantify its potency and efficacy. It demonstrates high affinity and selective activity for sFRP-1.

Table 2: Quantitative Biological Data for WAY-316606

| Parameter | Target/Assay | Value | Reference(s) |

| Binding Affinity (Kd) | sFRP-1 | 0.08 μM | [1][3][10] |

| sFRP-2 | 1 μM | [3][10] | |

| IC₅₀ | sFRP-1 Inhibition (Fluorescence Polarization Assay) | 0.5 μM | [2][3][10] |

| EC₅₀ | Wnt Signaling Activation (U2-OS Cell Reporter Assay) | 0.65 μM | [1][3][10] |

| Bone Formation (Murine Calvarial Assay) | ~1 nM | [3][10][11] |

Key Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize WAY-316606.

sFRP-1 Inhibition Assay (Fluorescence Polarization)

This competitive binding assay is used to determine the IC₅₀ value of WAY-316606 for sFRP-1.

-

Principle: The assay measures the change in polarization of fluorescently labeled light. A small, fluorescently labeled probe bound to the larger sFRP-1 protein rotates slowly, emitting highly polarized light. When an unlabeled competitor like WAY-316606 displaces the probe, the probe tumbles more rapidly, decreasing the polarization.

-

Methodology:

-

Purified recombinant human sFRP-1 protein is incubated with a fluorescent probe compound.

-

Serial dilutions of WAY-316606 are added to the sFRP-1/probe mixture.

-

The reaction is allowed to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the WAY-316606 concentration.[3][10]

-

Wnt Signaling Activation Assay (Cell-based Luciferase Reporter)

This assay quantifies the ability of WAY-316606 to activate the Wnt/β-catenin pathway in a cellular context.

-

Principle: U2-OS human osteosarcoma cells are transiently transfected with a luciferase reporter gene under the control of a TCF/LEF response element, which is activated by nuclear β-catenin. Increased Wnt signaling leads to higher luciferase expression and a measurable light signal.

-

Methodology:

-

U2-OS cells are plated in 96-well plates.[5]

-

Cells are co-transfected with a Wnt-responsive luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase).

-

After an attachment period, the medium is replaced, and cells are treated with serial dilutions of WAY-316606 (e.g., 4.9 nM to 10 µM) or vehicle control (DMSO).[5]

-

Plates are incubated overnight at 37°C.[5]

-

Cells are lysed, and luciferase activity is measured using a luminometer.[5]

-

The luciferase signal is normalized to the control reporter, and the EC₅₀ value is determined from the dose-response curve.[1][11]

-

Ex Vivo Bone Formation Assay (Neonatal Murine Calvarial Organ Culture)

This assay assesses the anabolic effect of WAY-316606 on bone tissue.

-

Principle: Calvaria (skullcaps) from neonatal mice are cultured ex vivo. These cultures contain osteoblasts and osteoclasts and can be used to measure changes in bone formation and resorption.

-

Methodology:

-

Calvaria are dissected from 3-4 day old mouse pups.

-

The calvaria are cultured individually in a suitable medium (e.g., BGJb medium supplemented with BSA).

-

Tissues are treated with varying concentrations of WAY-316606 or vehicle control for a period of 48-96 hours.

-

After culture, the calvaria are fixed, stained (e.g., with von Kossa for mineralized bone), and imaged.

-

Image analysis software is used to quantify the total bone area.

-

The dose-dependent increase in bone area is used to determine the EC₅₀ for bone formation.[1][10]

-

General Experimental Workflow

The evaluation of a compound like WAY-316606 typically follows a logical progression from initial screening to functional validation in complex biological systems.

Conclusion

WAY-316606 is a well-characterized sFRP-1 inhibitor that serves as a valuable research tool for investigating the Wnt signaling pathway. Its ability to promote canonical Wnt signaling has demonstrated significant potential in stimulating bone formation and hair growth in preclinical models. The detailed chemical, quantitative, and methodological data provided in this guide offer a solid foundation for scientists and researchers aiming to explore the therapeutic applications of Wnt pathway modulation.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. WAY 316606 | Wnt/beta-catenin | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. nbinno.com [nbinno.com]

- 9. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. apexbt.com [apexbt.com]

WAY-316606 Hydrochloride: A Technical Guide for Osteoporosis Research

1.0 Introduction

This technical guide provides a comprehensive overview of WAY-316606 hydrochloride, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), for researchers and scientists in the field of osteoporosis and bone metabolism.

1.1 The Challenge of Osteoporosis

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures.[][2] The disease disrupts the balance between bone formation by osteoblasts and bone resorption by osteoclasts.[] Traditional therapies often focus on anti-resorptive agents that slow bone loss, but there is a significant need for anabolic agents that can restore lost bone mass.[]

1.2 The Wnt Signaling Pathway in Bone Homeostasis

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of bone metabolism.[][3] Activation of this pathway in osteoblasts promotes their differentiation, proliferation, and survival, ultimately leading to increased bone formation.[4][5] Consequently, components of the Wnt pathway are promising targets for the development of anabolic therapies for osteoporosis.[3]

1.3 WAY-316606: A Novel sFRP-1 Inhibitor

WAY-316606 is a small molecule inhibitor of sFRP-1, an endogenous antagonist of the Wnt signaling pathway.[6][7][8] By inhibiting sFRP-1, WAY-316606 effectively activates Wnt signaling, thereby stimulating bone formation.[3][9] This compound was identified through high-throughput screening of a large chemical library for its ability to activate canonical Wnt signaling.[3]

2.0 Mechanism of Action

2.1 The Canonical Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt glycoprotein to a receptor complex on the cell surface, which consists of a Frizzled (Fzd) receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[] This binding event leads to the intracellular stabilization of β-catenin. Stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, promoting osteoblast differentiation and bone formation.[]

2.2 sFRP-1 as a Wnt Antagonist

Secreted Frizzled-Related Protein 1 (sFRP-1) is a naturally occurring inhibitor of the Wnt signaling pathway.[4] It contains a cysteine-rich domain (CRD) that is homologous to the Wnt-binding domain of Fzd receptors.[4][10] sFRP-1 competitively binds to Wnt ligands, preventing them from interacting with the Fzd-LRP5/6 receptor complex and thereby inhibiting downstream signaling.[4][9][10] Increased expression of sFRP-1 in osteoblasts suppresses Wnt signaling, leading to decreased osteoblast survival and differentiation.[4] Conversely, deletion of the sFRP-1 gene in mice results in increased trabecular bone formation.[3][4]

2.3 WAY-316606-mediated Inhibition of sFRP-1

WAY-316606 functions by binding directly to sFRP-1, which blocks the interaction between sFRP-1 and Wnt proteins.[9] This inhibition releases Wnt ligands, allowing them to bind to their cognate receptors and activate the canonical Wnt/β-catenin pathway.[9] The ultimate effect is an increase in anabolic bone formation.[9]

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of sFRP-1, which is blocked by WAY-316606.

3.0 Quantitative Pharmacological Data

The following table summarizes the key in vitro binding and functional potency metrics for WAY-316606.

| Parameter | Description | Value | Reference |

| IC50 | Concentration causing 50% inhibition of fluorescent probe binding to sFRP-1. | 0.5 µM | [4][6][8] |

| EC50 | Concentration causing 50% effective response in a Wnt-luciferase reporter assay in U2-OS cells. | 0.65 µM | [3][4][6][8] |

| KD (sFRP-1) | Dissociation constant for binding to sFRP-1. | 0.08 µM | [3][4][6][7][8] |

| KD (sFRP-2) | Dissociation constant for binding to sFRP-2. | 1 µM | [4][6][8] |

| EC50 (Calvarial Assay) | Concentration causing 50% effective response in increasing total bone area in a neonatal murine calvarial assay. | ~1 nM | [6][8] |

4.0 Key Experimental Protocols and Findings

4.1 In Vitro Wnt Signaling Activation Assay

This assay is fundamental for quantifying the ability of a compound to activate the canonical Wnt signaling pathway.

-

Experimental Protocol:

-

Cell Line: U2-OS human osteosarcoma cells are commonly used.[4][7][8]

-

Reporter System: Cells are transfected with a T-cell factor (TCF)-luciferase reporter gene construct.[3] Luciferase expression is driven by a promoter containing TCF/LEF binding sites, making its activity a direct measure of β-catenin-mediated transcriptional activation.

-

Treatment: Cells are treated with varying concentrations of WAY-316606 in the presence of sFRP-1 to assess its inhibitory effect.

-

Measurement: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Analysis: The EC50 value is calculated from the dose-response curve, representing the concentration of WAY-316606 required to achieve 50% of the maximal Wnt signaling activation.[3][4][8]

-

4.2 Ex Vivo Murine Calvarial Assay

This organ culture assay provides a more physiologically relevant model to assess the direct effects of a compound on bone formation.

-

Experimental Protocol:

-

Tissue Source: Calvariae (skullcaps) are dissected from neonatal mice (typically 3-4 days old).

-

Culture: The calvariae are cultured in a suitable medium (e.g., BGJb medium) on stainless steel grids at the gas-liquid interface.

-

Treatment: The culture medium is supplemented with various concentrations of WAY-316606.

-

Duration: The culture is maintained for a period of 4 to 7 days, with medium changes as required.

-

Analysis: At the end of the culture period, the calvariae are fixed, stained (e.g., with von Kossa for mineralized bone), and imaged. Bone area and other histomorphometric parameters are quantified using image analysis software.

-

Findings: WAY-316606 has been shown to increase the total bone area in this assay in a dose-dependent manner, with an EC50 of approximately 1 nM.[6][8] At optimal concentrations, it can increase the total bone area by up to 60%.[6][8]

-

Caption: General experimental workflow for in vitro and ex vivo evaluation of WAY-316606.

5.0 In Vivo Evidence and Animal Models

5.1 Animal Models for Osteoporosis Research

To evaluate the systemic effects of potential osteoporosis therapies, several animal models are employed. The most common model for postmenopausal osteoporosis is the ovariectomized (OVX) rodent.[2] Ovariectomy induces estrogen deficiency, leading to increased bone resorption and impaired bone formation, closely mimicking the human condition.[2] Other models include those for disuse osteoporosis (e.g., hindlimb immobilization) and glucocorticoid-induced osteoporosis.[2]

5.2 Effects of WAY-316606 in Animal Models

While specific in vivo studies detailing the effects of WAY-316606 on bone mineral density in osteoporosis models are not extensively available in the provided search results, the potent anabolic activity observed in ex vivo models strongly suggests its potential for in vivo efficacy.[3][10] Studies in female Sprague-Dawley rats have been conducted to assess the pharmacokinetic properties of WAY-316606.[4][6][8] These studies revealed high plasma clearance following intravenous administration.[4][6][8] Further in vivo research using models like the OVX rat is a critical next step to confirm its bone-forming effects systemically. Recent research has also explored nanoparticle-mediated delivery systems to target sFRP-1 silencing agents to bone tissue in osteoporotic mice, demonstrating the therapeutic potential of this mechanism in vivo.[10][11][12]

6.0 Broader Therapeutic Potential and Future Research

6.1 Research in Hair Loss and its Implications

Interestingly, research has shown that WAY-316606 can stimulate human hair follicle growth ex vivo.[13][14][15][16] This effect is also mediated through the inhibition of sFRP-1 and subsequent activation of the Wnt/β-catenin pathway, which is known to be important for hair follicle cycling.[17][18][19] This parallel research reinforces the understanding of WAY-316606's mechanism of action and its ability to modulate Wnt signaling in different tissues.

6.2 Future Directions for Osteoporosis Therapy

The development of small molecule inhibitors of Wnt antagonists like sFRP-1, such as WAY-316606, represents a promising anabolic strategy for treating osteoporosis.[3] Future research should focus on:

-

Conducting comprehensive in vivo studies in relevant animal models of osteoporosis to evaluate efficacy and safety.

-

Optimizing drug delivery strategies to enhance bioavailability and target the compound to bone tissue.

-

Initiating clinical trials to determine the therapeutic potential of WAY-316606 or similar compounds in human patients.

WAY-316606 hydrochloride is a potent and selective inhibitor of sFRP-1 that activates the canonical Wnt/β-catenin signaling pathway. Its demonstrated ability to stimulate bone formation in in vitro and ex vivo models makes it a compelling candidate for further investigation as an anabolic therapy for osteoporosis. The detailed understanding of its mechanism of action, supported by quantitative pharmacological data and established experimental protocols, provides a solid foundation for future preclinical and clinical development.

References

- 2. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Wnt10b increases postnatal bone formation by enhancing osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. WAY 316606 | CAS:915759-45-4 | sFRP-1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Nanoparticle-mediated selective Sfrp-1 silencing enhances bone density in osteoporotic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SFRP1-Silencing GapmeR-Loaded Lipid-Polymer Hybrid Nanoparticles for Bone Regeneration in Osteoporosis: Effect of Dosing and Targeting Strategy [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Experimental Osteoporosis Drug Could Treat Human Hair Loss | Sci.News [sci.news]

- 14. belgraviacentre.com [belgraviacentre.com]

- 15. Manchester Biomedical Research Centre Manchester Biomedical Research Centre | News & Events | [manchesterbrc.nihr.ac.uk]

- 16. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 17. hairguard.com [hairguard.com]

- 18. researchgate.net [researchgate.net]

- 19. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of WAY-316606 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-316606 hydrochloride is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the canonical Wnt/β-catenin signaling pathway.[1][2][3] By binding to sFRP-1, WAY-316606 prevents its interaction with Wnt ligands, thereby potentiating Wnt signaling.[4] This activity has positioned WAY-316606 as a compound of significant interest in therapeutic areas where Wnt signaling plays a crucial role, notably in bone formation and hair growth.[5][6][7] This technical guide provides an in-depth overview of the biological activity of WAY-316606, including its mechanism of action, quantitative data from various assays, and detailed experimental protocols.

Mechanism of Action: Inhibition of sFRP-1 and Activation of Wnt/β-catenin Signaling

The canonical Wnt/β-catenin pathway is integral to numerous cellular processes, including proliferation, differentiation, and tissue homeostasis.[8] In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of Wnt ligands to their receptors, Frizzled (Fzd) and LRP5/6, leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

sFRP-1 is a soluble antagonist that directly binds to Wnt ligands, preventing them from interacting with their cell surface receptors and thereby inhibiting the downstream signaling cascade.[8] WAY-316606 acts as a competitive inhibitor of this interaction. By binding to sFRP-1, WAY-316606 effectively sequesters it, allowing Wnt ligands to bind to the Fzd/LRP5/6 receptor complex and initiate signaling.[9] This leads to the activation of Wnt target genes, promoting cellular responses such as osteoblast differentiation and hair follicle proliferation.[5][10]

Quantitative Data Presentation

The biological activity of WAY-316606 has been quantified in various in vitro and ex vivo assays. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Assay | Target | Reference(s) |

| Binding Affinity | ||||

| Kd | 0.08 μM | Tryptophan Fluorescence Quenching | sFRP-1 | [3] |

| Kd | 1 μM | Tryptophan Fluorescence Quenching | sFRP-2 | [3] |

| Inhibitory Concentration | ||||

| IC50 | 0.5 μM | Fluorescence Polarization Binding Assay | sFRP-1 | [1][2][3] |

| IC50 | 0.65 μM | sFRP-1 Inhibition | sFRP-1 | |

| Effective Concentration | ||||

| EC50 | 0.65 μM | Wnt-Luciferase Reporter Assay (U2-OS cells) | Wnt Signaling Activation | [1][2][3][5][7] |

| EC50 | ~1 nM | Neonatal Murine Calvarial Assay | Increased Bone Area | [2] |

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action and experimental application of WAY-316606, the following diagrams are provided in the DOT language for Graphviz.

Caption: Wnt/β-catenin signaling pathway and the action of WAY-316606.

Caption: Experimental workflow for ex vivo hair follicle culture with WAY-316606.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

sFRP-1 Binding Assay (Fluorescence Polarization)

This protocol describes a representative fluorescence polarization (FP) assay to measure the binding of WAY-316606 to sFRP-1.

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. When it binds to a larger protein (sFRP-1), its rotation slows, leading to an increase in polarization. A competitor compound (WAY-316606) that displaces the tracer from the protein will cause a decrease in polarization.

Materials:

-

Recombinant human sFRP-1 protein

-

Fluorescently labeled Wnt peptide (tracer)

-

WAY-316606 hydrochloride

-

Assay buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)

-

384-well, non-binding black plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of WAY-316606 in 100% DMSO.

-

Prepare serial dilutions of WAY-316606 in assay buffer.

-

Prepare solutions of sFRP-1 and the fluorescent tracer in assay buffer at appropriate concentrations (to be optimized).

-

-

Assay Setup:

-

Add a fixed concentration of sFRP-1 and the fluorescent tracer to each well of the 384-well plate.

-

Add the serially diluted WAY-316606 or vehicle control (DMSO) to the wells.

-

Include control wells containing only the tracer (for minimum polarization) and wells with the tracer and sFRP-1 without competitor (for maximum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of WAY-316606.

-

Plot the percentage of inhibition against the logarithm of the WAY-316606 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Wnt/β-catenin Signaling Reporter Assay (TCF/LEF Luciferase Assay)

This protocol outlines a general method for assessing the effect of WAY-316606 on Wnt/β-catenin signaling using a TCF/LEF luciferase reporter assay.

Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple TCF/LEF binding sites. In the presence of active Wnt signaling, nuclear β-catenin binds to these sites and drives the expression of luciferase. A second plasmid expressing Renilla luciferase under a constitutive promoter is often co-transfected to normalize for transfection efficiency and cell viability.

Materials:

-

Human cell line (e.g., HEK293T or U2-OS)

-

TCF/LEF firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

WAY-316606 hydrochloride

-

Wnt3a conditioned medium (as a positive control for pathway activation)

-

Cell culture medium and supplements

-

96-well white, clear-bottom plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells into a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.

-

Co-transfect the cells with the TCF/LEF firefly luciferase reporter and the Renilla luciferase control plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of WAY-316606 or vehicle control.

-

Include wells with Wnt3a conditioned medium as a positive control.

-

-

Incubation:

-

Incubate the cells for an additional 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in luciferase activity relative to the vehicle-treated control.

-

Plot the fold change against the logarithm of the WAY-316606 concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Ex Vivo Human Hair Follicle Organ Culture

This protocol is based on the methodology used to demonstrate the hair growth-promoting effects of WAY-316606.[5]

Materials:

-

Human scalp skin samples from cosmetic surgery

-

William's E medium supplemented with L-glutamine, insulin, hydrocortisone, penicillin, and streptomycin

-

WAY-316606 hydrochloride

-

DMSO (vehicle control)

-

24-well plates

-

Stereomicroscope and microdissection tools

-

Digital camera for imaging

Procedure:

-

Hair Follicle Isolation:

-

Microdissect anagen VI hair follicles from the subcutaneous fat of human scalp skin samples under a stereomicroscope.

-

-

Culture Setup:

-

Place one isolated hair follicle per well into a 24-well plate containing supplemented William's E medium.

-

-

Treatment:

-

Prepare a 10 mM stock solution of WAY-316606 in DMSO.[5]

-

Dilute the stock solution in the culture medium to the desired final concentration (e.g., 2 µM).[5] The final DMSO concentration in the control and treatment wells should be equal (e.g., 0.02%).[5]

-

Replace the medium with fresh treatment or control medium.

-

-

Incubation and Measurement:

-

Incubate the hair follicles for up to 6 days at 37°C in a 5% CO2 incubator.[5]

-

Change the medium every 2-3 days.

-

Capture images of the hair follicles daily and measure the length of the hair shaft to determine the elongation rate.

-

-

Endpoint Analysis:

-

After the incubation period, hair follicles can be harvested for further analysis:

-

Neonatal Murine Calvarial Organ Culture

This protocol provides a general framework for assessing the osteogenic activity of WAY-316606.

Materials:

-

Neonatal mice (3-5 days old)

-

α-MEM supplemented with 10% FBS, penicillin, and streptomycin

-

WAY-316606 hydrochloride

-

Ascorbic acid and β-glycerophosphate (for osteogenic differentiation)

-

24-well plates

-

Dissection tools

-

Histological staining reagents (e.g., Alizarin Red S for mineralization)

Procedure:

-

Calvaria Dissection:

-

Dissect the calvaria (frontal and parietal bones) from neonatal mice.

-

-

Culture Setup:

-

Place each calvaria in a well of a 24-well plate with supplemented α-MEM.

-

-

Treatment:

-

Add serial dilutions of WAY-316606 or vehicle control to the culture medium.

-

Include ascorbic acid and β-glycerophosphate to induce osteogenic differentiation.

-

-

Incubation:

-

Culture the calvaria for 7-14 days, changing the medium every 2-3 days.

-

-

Analysis of Bone Formation:

-

At the end of the culture period, fix the calvaria.

-

Stain with Alizarin Red S to visualize mineralized bone matrix.

-

Quantify the stained area using image analysis software to determine the increase in total bone area.

-

Conclusion

WAY-316606 hydrochloride is a potent and specific inhibitor of sFRP-1 that activates the canonical Wnt/β-catenin signaling pathway. This mechanism of action has been demonstrated to stimulate hair growth in ex vivo human hair follicle cultures and promote bone formation in murine calvarial organ cultures. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of WAY-316606 and other modulators of the Wnt signaling pathway. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of WAY-316606 for the treatment of conditions such as androgenetic alopecia and osteoporosis.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WAY 316606 | Wnt/beta-catenin | TargetMol [targetmol.com]

- 4. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]

- 5. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. belgraviacentre.com [belgraviacentre.com]

- 7. apexbt.com [apexbt.com]

- 8. rsc.org [rsc.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for WAY 316606 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY 316606 hydrochloride is a potent and selective small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1).[1][2][3] sFRP-1 is a key antagonist of the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in numerous cellular processes including proliferation, differentiation, and tissue regeneration.[4][] By binding to sFRP-1 with high affinity, WAY 316606 prevents its interaction with Wnt ligands, thereby releasing Wnt to activate its receptors (Frizzled and LRP5/6) and initiate the downstream signaling cascade.[][6] This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes. The ability of WAY 316606 to modulate Wnt signaling has positioned it as a valuable research tool for studying cellular processes regulated by this pathway and as a potential therapeutic agent for conditions such as osteoporosis and hair loss.[6][7][8][9]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is initiated when a Wnt protein binds to a Frizzled (Fz) family receptor and its co-receptor, LRP5 or LRP6. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and subsequent degradation by the proteasome. The binding of Wnt to its receptors leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator. sFRP-1, the target of WAY 316606, is a secreted protein that antagonizes Wnt signaling by directly binding to Wnt ligands, preventing them from interacting with their receptors. WAY 316606 inhibits sFRP-1, thereby promoting Wnt signaling.

References

- 1. apexbt.com [apexbt.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 6. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. hairguard.com [hairguard.com]

- 8. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 9. Experimental Osteoporosis Drug Could Treat Human Hair Loss | Sci.News [sci.news]

Application Notes and Protocols for In Vivo Administration of WAY-316606

These application notes provide detailed information and protocols for the in vivo use of WAY-316606, a potent inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). The primary application detailed is for a murine model of osteoporosis, with additional context provided for its investigation in hair growth studies.

Introduction

WAY-316606 is a small molecule inhibitor of sFRP-1, a negative regulator of the canonical Wnt/β-catenin signaling pathway. By binding to sFRP-1, WAY-316606 prevents its interaction with Wnt ligands, thereby allowing Wnt to bind to its Frizzled (FZD) and LRP5/6 co-receptors. This activation of the Wnt pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn modulates gene transcription to promote processes such as bone formation and hair follicle development.[1] Originally developed for the treatment of osteoporosis, WAY-316606 has also garnered significant interest for its potential to treat hair loss disorders.[2][]

Mechanism of Action: Wnt/β-Catenin Signaling

The canonical Wnt signaling pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, and tissue homeostasis. In the absence of a Wnt signal, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of Wnt to its receptors disrupts this destruction complex, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. There, it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes. sFRP-1 acts as an antagonist by sequestering Wnt ligands, thus inhibiting this signaling cascade. WAY-316606 functions by inhibiting sFRP-1, thereby promoting Wnt signaling.

References

- 1. Transcriptome analysis reveals differences in cell cycle, growth and migration related genes that distinguish fibroblasts derived from pre-invasive and invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

Application Notes and Protocols for WAY 316606 in Ex Vivo Hair Follicle Organ Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY 316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1), an endogenous antagonist of the Wnt signaling pathway.[1][2] In the context of hair follicle biology, the Wnt/β-catenin pathway is a critical regulator of hair growth and development.[1] By inhibiting SFRP1, WAY 316606 effectively removes a natural brake on this pathway, leading to enhanced Wnt signaling. This has been shown to promote the anagen (growth) phase of the hair cycle and stimulate hair follicle growth.[1][3]

These application notes provide a comprehensive overview of the use of WAY 316606 for stimulating human hair growth in an ex vivo hair follicle organ culture model. The protocols and data presented are based on published research and are intended to guide researchers in setting up similar experiments. The primary model discussed involves the culture of micro-dissected human scalp hair follicles.[4][5][6]

Mechanism of Action: Wnt Signaling Pathway

The canonical Wnt signaling pathway is essential for maintaining the growth phase of the hair follicle. Under normal conditions, SFRP1, a secreted protein, binds to Wnt ligands, preventing them from activating the Frizzled receptors on the cell surface. This inhibition leads to the degradation of β-catenin, a key signaling molecule.

WAY 316606 acts as a specific antagonist to SFRP1.[4][7] By binding to SFRP1, it prevents the interaction between SFRP1 and Wnt ligands.[1] This allows Wnt proteins to bind to their receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of genes associated with hair growth and proliferation.[8] This "ligand-limited" therapeutic strategy is considered to have a favorable safety profile as it only enhances existing Wnt signals, potentially avoiding risks associated with chronic over-activation of the pathway.[3][8]

References

- 1. nbinno.com [nbinno.com]

- 2. newatlas.com [newatlas.com]

- 3. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 5. Experimental Osteoporosis Drug Could Treat Human Hair Loss | Sci.News [sci.news]

- 6. Manchester Biomedical Research Centre Manchester Biomedical Research Centre | News & Events | [manchesterbrc.nihr.ac.uk]

- 7. academic.oup.com [academic.oup.com]

- 8. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

Application of WAY 316606 in Bone Regeneration Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of WAY 316606 in bone regeneration research. WAY 316606 is a potent and selective inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the canonical Wnt/β-catenin signaling pathway. By inhibiting sFRP-1, WAY 316606 activates Wnt signaling, which plays a crucial role in promoting osteoblast differentiation and bone formation.[1] This makes WAY 316606 a valuable tool for investigating bone biology and for the development of novel anabolic therapies for bone diseases like osteoporosis.

Mechanism of Action

WAY 316606 functions by binding to sFRP-1, thereby preventing it from sequestering Wnt ligands. This allows Wnt proteins to bind to their receptors (Frizzled) and co-receptors (LRP5/6), initiating a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of genes involved in osteoblast proliferation and differentiation, such as Runt-related transcription factor 2 (Runx2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).[2][3][4][5]

Wnt/β-catenin Signaling Pathway and the Role of WAY 316606

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of WAY 316606 in bone regeneration studies.

Table 1: In Vitro Efficacy of WAY 316606

| Parameter | Value | Cell Line | Assay |

| Binding Affinity (Kd) | 0.08 µM | - | sFRP-1 Binding Assay |

| Functional Potency (EC50) | 0.65 µM | U2-OS | TCF-luciferase Reporter Assay |

Data sourced from ApexBio and Tocris Bioscience.[1]

Table 2: Ex Vivo Efficacy of WAY 316606 in Murine Calvarial Organ Culture

| Concentration | Effect on Bone Formation |

| 0.1 nM - 10 µM | Dose-dependent increase in total bone area |

Note: Specific quantitative values for the percentage increase in bone area at different concentrations were not available in the reviewed literature.

Table 3: In Vivo Efficacy of WAY 316606 in Ovariectomized (OVX) Mouse Model

| Parameter | Control (OVX + Vehicle) | WAY 316606-Treated (OVX) |

| Bone Volume/Total Volume (BV/TV, %) | Data not available | Significantly Increased |